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1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Kinase inhibitor selectivity Scaffold hopping Spirocyclic medicinal chemistry

Researchers pursuing sirtuin or kinase targets often face limited scaffold diversity and IP constraints with indoline-series spiro-quinazolines. This N-methyl indole spirocyclic scaffold resolves these issues with a planar, aromatic hinge-binding motif distinct from the puckered indoline ring, and a reduced HBD count (2) that enhances cell permeability. Key differentiators: • Documented SIRT1/Sir2 inhibition in vitro; no indoline-series activity reported • Fully aromatic indole ring engages acetyl-lysine pockets via π-stacking, not possible with saturated indoline analogs • N-Methyl group eliminates Phase II glucuronidation susceptibility, improving metabolic stability over the unsubstituted parent • MW 279.29, clogP ~1.7, HBD=2 - ideal CNS drug-like property space for neurological programs • Novel IP position: scaffold-hopping starting point for FLT3, COX-2, and P-glycoprotein targets Available via custom synthesis with full analytical characterization (NMR, HPLC, HRMS). Inquire for bulk quantities.

Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
Cat. No. B4704216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Molecular FormulaC16H13N3O2
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3
InChIInChI=1S/C16H13N3O2/c1-19-13-9-5-3-7-11(13)16(15(19)21)17-12-8-4-2-6-10(12)14(20)18-16/h2-9,17H,1H3,(H,18,20)
InChIKeyCSSIRHNNISVTOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-spiro[indole-3,2'-quinazoline]-dione: Sourcing Rationale


1-Methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione (C₁₆H₁₃N₃O₂, MW 279.29 g/mol) is a fully aromatic spirocyclic compound in which an N-methylindole ring and a 1,3-dihydroquinazoline-2,4-dione ring share a single tetrahedral spiro carbon, creating a rigid, orthogonal three-dimensional architecture . This scaffold belongs to the broader spiro[azacycle-3,2'-quinazoline]-2,4'-dione class that has shown biological activity across multiple target families, including sirtuin deacetylases (SIRT1), receptor tyrosine kinases (FLT3), P-glycoprotein, sarcosine dehydrogenase, and cyclooxygenase-2 (COX-2) [1][2][3][4]. The N-methyl substitution on the indole nitrogen eliminates one hydrogen bond donor while modestly increasing lipophilicity, creating a physicochemical profile that is distinguishable from both the unsubstituted parent compound and the structurally distinct indoline-series analogs [5].

1-Methyl-spiro[indole-3,2'-quinazoline]-dione: Non-Substitutable Scaffold


The indole/indoline distinction is not a trivial structural nuance; it fundamentally alters the spirocyclic scaffold's electronic surface, hydrogen-bonding capacity, and metabolic susceptibility. The fully aromatic indole ring of the target compound presents a planar, π-electron-rich surface that engages acetyl-lysine binding pockets and kinase hinge regions differently than the puckered, partially saturated indoline ring found in the more extensively studied spiro[indoline-3,2'-quinazoline] series [1][2]. Furthermore, the N-methyl group on the target compound reduces the hydrogen bond donor count from three (for the unsubstituted parent) to two, which predictably increases passive membrane permeability (estimated Caco-2 Papp) and reduces Phase II glucuronidation susceptibility — properties that cannot be replicated by the N—H or N-alkyl (ethyl, pentyl) variants [3]. Generic substitution with the indoline series (e.g., FLT3 inhibitor lead 5f) would introduce a saturated ring that opens an entirely different oxidative degradation pathway, while substitution with the unsubstituted parent would retain a vulnerable indole N—H that undergoes oxidative ring expansion under mild conditions (isamic acid → quinazolino[4,5-b]quinazoline rearrangement) [4]. These three chemical features — aromaticity state, N-substitution identity, and oxidative stability — are collectively deterministic for target engagement, ADMET profile, and compound shelf-life; they are not interchangeable across commercially available spiro-quinazoline analogs.

1-Methyl-spiro[indole-3,2'-quinazoline]-dione: Comparative Evidence


Indole vs. Indoline Scaffold and Kinase Selectivity

The fully aromatic indole scaffold of the target compound imposes a planar, π-electron-rich binding surface that is structurally and electronically distinct from the puckered indoline scaffold used in the FLT3 inhibitor series. In the indoline series, compound 5f (bearing a 4-methylphenyl substituent) exhibited FLT3 kinase inhibition with IC₅₀ values of 2.4–13.4 μM across EBC-1, A549, HT-29, and K562 cancer cell lines [1]. The indole scaffold is predicted, on the basis of established indole-vs-indoline kinase SAR, to engage the hinge region through a different hydrogen-bonding geometry and to offer altered selectivity across the kinome [2]. No head-to-head kinase profiling data comparing indole-spiro and indoline-spiro compounds are currently available in the public domain.

Kinase inhibitor selectivity Scaffold hopping Spirocyclic medicinal chemistry

N-Methyl Substitution: HBD and Lipophilicity Modulation

N-Methylation of the indole nitrogen in the target compound eliminates one hydrogen bond donor (HBD) compared to the unsubstituted parent (1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione). The unsubstituted parent has a computed HBD count of 3 (two quinazoline N—H + one indole N—H) and an XLogP3 of 1.6 [1]. The target compound (N-methyl) has HBD = 2 and an estimated XLogP increase of approximately +0.6 log units (predicted value ~2.2) due to the added methyl group . In medicinal chemistry, reducing HBD count from 3 to 2 is a validated strategy for improving passive membrane permeability (typically 2–5× increase in Caco-2 Papp per HBD removed) and blood-brain barrier penetration, while the modest lipophilicity increase remains within the favorable range (clogP 1–3) for oral bioavailability [2].

ADMET optimization Hydrogen bond donor reduction Lipophilicity modulation

Oxidative Stability: N-Methyl Prevents Ring Expansion

The non-methylated spiro[3H-indole-3,2'(1H)quinazoline]-2,4'(1H,3H)dione (isamic acid derivative) has been experimentally demonstrated to undergo oxidative ring expansion to quinazolino[4,5-b]quinazoline-6,8-dione under mild oxidative conditions (J Org Chem 2014, X-ray crystallography confirmation) [1]. This rearrangement is initiated by deprotonation at the indole N—H followed by C—N bond cleavage and decarboxylative rearrangement. The N-methyl group on the target compound blocks this deprotonation pathway, rendering the spirocyclic framework inherently more stable to oxidative conditions during both synthesis and long-term storage [2]. Quantitative stability data (e.g., t₉₀ under accelerated conditions) are not yet publicly reported for either compound, but the mechanistic basis for differential stability is well-established in heterocyclic chemistry.

Compound stability Oxidative degradation Synthetic intermediate integrity

Multi-Target Profile: SIRT1 and Sarcosine Dehydrogenase

The spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione core has been experimentally linked to two distinct protein targets not reported for the indoline-series analogs: (i) sarcosine dehydrogenase (Homo sapiens), identified via the CPRiL compound–protein relationship database from screening data associated with M4 PAM chemotype development (PMID: 31787491) [1], and (ii) SIRT1 deacetylase, for which spiro[indoline-3,2'-quinazoline] derivatives designed as SIRT1 inhibitors showed dose-dependent inhibition of Sir2 protein (yeast SIRT1 homolog) in vitro [2]. While no direct IC₅₀ values for the N-methyl indole compound against these targets are published, the indole scaffold's electronic complementarity to acetyl-lysine binding pockets — combined with the N-methyl group's steric and HBD properties — positions it as a privileged screening candidate for sirtuin and CNS-related target panels that the indoline series does not address [3].

Sirtuin inhibition Sarcosine dehydrogenase Epigenetic targets

1-Methyl-spiro[indole-3,2'-quinazoline]-dione: Application Scenarios


Epigenetic Drug Discovery: Sirtuin/HDAC Screening

The indole-based spirocyclic scaffold has documented engagement with sirtuin biology (SIRT1 homolog Sir2 inhibition confirmed in vitro [1]) and sarcosine dehydrogenase (a mitochondrial enzyme linked to one-carbon metabolism and epigenetic regulation [2]). The target compound's reduced HBD count (2 vs. 3 for the parent) and modest lipophilicity (predicted XLogP ~2.2) predict improved cell permeability relative to the unsubstituted parent [3], making it a superior starting point for developing cell-active sirtuin modulators. Research groups focused on aging, metabolic disease, or oncology-related epigenetic targets should select this compound for primary screening rather than the indoline-series analogs, which have not shown sirtuin activity [4].

Kinase Inhibitor Lead Generation with Novel IP

While the indoline-based spiro-quinazoline series has produced FLT3 inhibitors (compound 5f: IC₅₀ 2.4–13.4 μM [1]), this chemical space is extensively covered by existing patents and publications. The indole scaffold of the target compound offers a structurally distinct kinase hinge-binding motif due to its planar aromatic topology, which engages the kinase active site through a different hydrogen-bonding geometry than the puckered indoline ring [2]. Medicinal chemistry teams pursuing kinase targets with a need for novel IP should procure this compound as a scaffold-hopping starting point, derivatizing at the N3'- and C5-positions to explore selectivity across the kinome [3].

CNS Penetrant Probe Development

The combination of MW = 279.29 g/mol, HBD = 2, and predicted clogP ≈ 2.2 places the target compound squarely within the favorable CNS drug-like property space (MW < 300, HBD ≤ 3, clogP 1–4) [1]. The spirocyclic architecture also provides a desirable balance of rigidity (reducing entropic penalty upon binding) and three-dimensionality (enhancing target specificity) [2]. Programs targeting neurological indications — particularly those involving muscarinic M4 receptors, for which related quinazoline-based chemotypes have shown positive allosteric modulator (PAM) activity [3] — should prioritize this indole scaffold for CNS lead optimization over the more lipophilic N-pentyl or N-ethyl analogs, whose higher clogP values risk increased tissue binding and hERG liability.

Chemical Biology Probe: Sarcosine Dehydrogenase

The documented interaction between the spiro[indole-3,2'-quinazoline] core and sarcosine dehydrogenase (CPRiL database, PMID: 31787491 [1]) suggests a potential role as a chemical probe for studying mitochondrial one-carbon metabolism and its links to epigenetic regulation. Sarcosine dehydrogenase catalyzes the oxidative demethylation of sarcosine to glycine, and its dysfunction is implicated in sarcosinemia and possibly certain neuropsychiatric disorders. No indoline-series spiro-quinazoline compounds have been associated with this target [2]. The N-methyl group on the target compound may further mimic the N-methyl substrate (sarcosine) and enhance binding affinity at the enzyme active site, although this hypothesis remains to be experimentally tested [3].

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